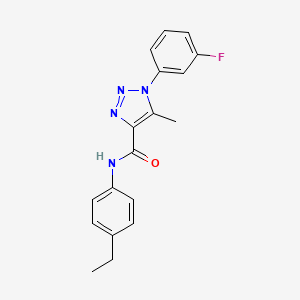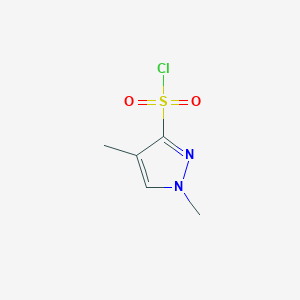
1,4-Dimethylpyrazole-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylpyrazole-3-sulfonyl chloride is a chemical compound with the empirical formula C5H7ClN2O2S . It has a molecular weight of 194.64 . The compound is a solid and its SMILES string is CC1=NN(C=C1S(Cl)(=O)=O)C .
Synthesis Analysis
The synthesis of pyrazolesulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis
The molecular structure of 1,4-Dimethylpyrazole-3-sulfonyl chloride can be represented by the InChI string: InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 . The compound has a molecular weight of 194.64 .科学的研究の応用
Selective Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
A study by Tucker, Chenard, and Young (2015) highlights the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, sulfonyl fluorides, and sulfonamides. This research showcases a novel 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the reagent's utility in rapidly accessing other heterocyclic sulfonyl fluorides with significant chemical stability (Tucker, Chenard, & Young, 2015).
Metallosupramolecular Cage Formation
Hartshorn and Steel (1997) described the self-assembly of a three-dimensional cage through the reaction of 1,3,5-tris(pyrazol-1-ylmethyl)-2,4,6-triethyl-benzene with palladium chloride. This innovative use of pyrazole derivatives, including those related to 1,4-Dimethylpyrazole-3-sulfonyl chloride, underscores their potential in designing complex metallosupramolecular structures, which are critical in materials science and catalysis (Hartshorn & Steel, 1997).
Ionic Liquid and Catalyst for Organic Synthesis
Zolfigol and colleagues (2015) explored the synthesis of tetrahydrobenzo[b]pyran derivatives using a novel ionic liquid, sulfonic acid functionalized pyridinium chloride, demonstrating the versatility of pyrazole-based compounds in facilitating organic synthesis under solvent-free conditions. This underscores the potential of 1,4-Dimethylpyrazole-3-sulfonyl chloride derivatives in green chemistry applications (Zolfigol et al., 2015).
Supramolecular Networks and Coordination Complexes
León and colleagues (2013) investigated the formation of supramolecular networks through coordination complexes involving pyrazole derivatives. Their work on pyrazole sulfoxide and sulfone ligands, which share structural motifs with 1,4-Dimethylpyrazole-3-sulfonyl chloride, reveals the compound's relevance in constructing advanced materials with potential applications in catalysis, molecular recognition, and sensing (León et al., 2013).
Antimicrobial and Antioxidant Activities
Badgujar, More, and Meshram (2018) synthesized a series of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides, demonstrating significant antimicrobial and antioxidant activities. This research highlights the potential of derivatives of 1,4-Dimethylpyrazole-3-sulfonyl chloride in developing new therapeutic agents with antimicrobial properties (Badgujar, More, & Meshram, 2018).
Safety and Hazards
The safety data sheet for 1,4-Dimethylpyrazole-3-sulfonyl chloride indicates that it is a flammable liquid and vapour, harmful if swallowed, and causes serious eye damage . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Research on pyrazolesulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, is ongoing. Recent studies have focused on developing new synthetic methodologies, expanding the structural diversity of these compounds, and exploring their biological activity . The sulfur atom in these compounds can be bonded directly to the ring or through spacers, adding to their structural diversity . Future research directions may continue to explore these aspects, as well as the potential applications of these compounds in various fields.
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit soil nitrification, a process mediated by a soil biological process .
Biochemical Pathways
Pyrazole derivatives have been associated with the inhibition of nitrification in soil, suggesting an impact on nitrogen metabolism .
Result of Action
Some pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Action Environment
The action, efficacy, and stability of 1,4-Dimethylpyrazole-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the efficacy of some pyrazole derivatives as nitrification inhibitors has been shown to be mediated by a soil biological process .
特性
IUPAC Name |
1,4-dimethylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBWOGFIPUHQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)

![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)
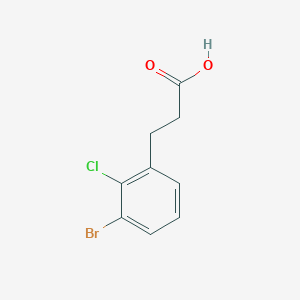
![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)
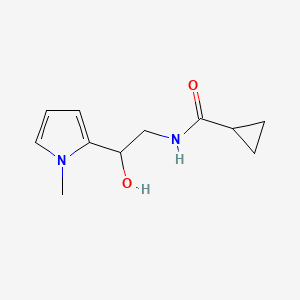
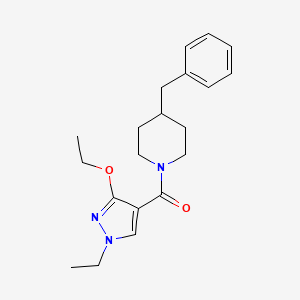
![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)

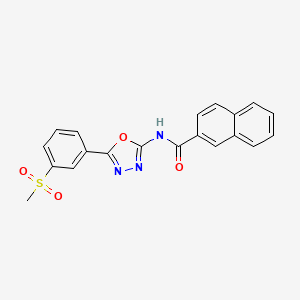
![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)
![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)
